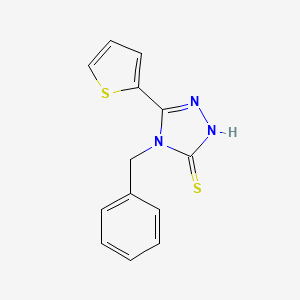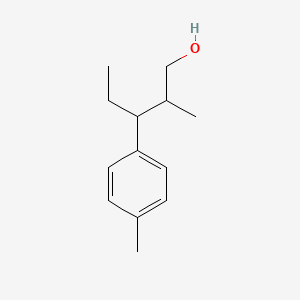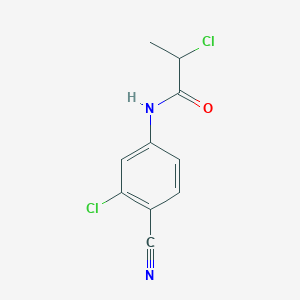
2-chloro-N-(3-chloro-4-cyanophenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(3-chloro-4-cyanophenyl)propanamide is a chemical compound with the CAS Number: 929973-79-5 . It has a molecular weight of 243.09 and its IUPAC name is this compound . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H8Cl2N2O/c1-6(11)10(15)14-8-3-2-7(5-13)9(12)4-8/h2-4,6H,1H3,(H,14,15) . This indicates that the compound has a molecular formula of C10H8Cl2N2O .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 243.09 and a molecular formula of C10H8Cl2N2O .Wissenschaftliche Forschungsanwendungen
Chiral Intermediate Synthesis : In the synthesis of antidepressant drugs, 3-chloro-1-phenyl-1-propanol, a related compound, serves as a chiral intermediate. A study by Choi et al. (2010) demonstrated the use of Saccharomyces cerevisiae reductase for its asymmetric synthesis, emphasizing its potential in drug development processes (Choi et al., 2010).
Solubility Studies : Research by Pascual et al. (2017) investigated the solubility of 2-chloro-N-(4-methylphenyl)propanamide in various solvent mixtures. This study is crucial for understanding the physical and chemical properties of related compounds, which aids in their application in various scientific fields (Pascual et al., 2017).
Analytical Techniques Development : Rangappa et al. (2000) developed a new extractive spectrophotometric method for determining Flutamide, a compound chemically known as 2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide. This demonstrates the importance of analytical methods in drug testing and quality control (Rangappa et al., 2000).
Enzyme Inhibition Study : Deitrich et al. (1976) investigated the inhibition of aldehyde dehydrogenase by cyanamide, a related compound. This type of research is vital in understanding the biochemical pathways and potential therapeutic applications of similar compounds (Deitrich et al., 1976).
Synthesis of New Compounds : A study by Chaitanya and Anbarasan (2015) on the rhodium-catalyzed cyanation of alkenes using a cyanating reagent showcases the synthesis of diverse substituted acrylonitriles, which could be relevant for the development of compounds like 2-chloro-N-(3-chloro-4-cyanophenyl)propanamide (Chaitanya & Anbarasan, 2015).
Molecular Docking and Kinetic Studies : Research by Raza et al. (2019) on the synthesis and evaluation of N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl}butanamides highlights the importance of molecular docking and kinetic mechanism studies in understanding the bioactivity of similar compounds (Raza et al., 2019).
Safety and Hazards
The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with the compound include H302, H312, H315, H318, H332, and H335 . These statements indicate that the compound is harmful if swallowed or in contact with skin, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .
Wirkmechanismus
Target of Action
Similar compounds have been found to target the ligand-binding pocket (lbp) of androgen receptors (ar) .
Mode of Action
It’s hypothesized that it may interact with its targets in a manner similar to other ar antagonists . These compounds typically bind to the LBP of AR, inhibiting the receptor’s activity and leading to downstream effects .
Biochemical Pathways
Ar antagonists generally impact pathways related to androgen signaling, which can have wide-ranging effects on cellular processes .
Result of Action
Ar antagonists typically result in the inhibition of androgen-dependent cellular processes .
Eigenschaften
IUPAC Name |
2-chloro-N-(3-chloro-4-cyanophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2O/c1-6(11)10(15)14-8-3-2-7(5-13)9(12)4-8/h2-4,6H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLZVELGKALQDHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1)C#N)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-chloro-2-phenethyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2946904.png)
![5-(4-Fluorophenyl)-4-[3-(trifluoromethyl)phenoxy]thieno[2,3-d]pyrimidine](/img/structure/B2946905.png)
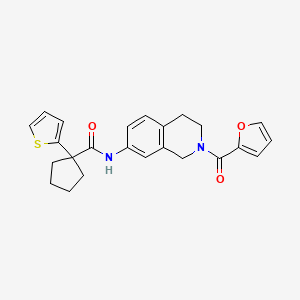

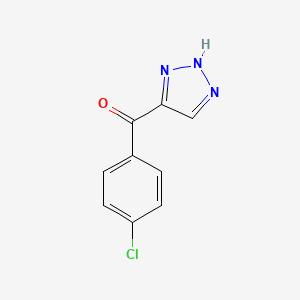
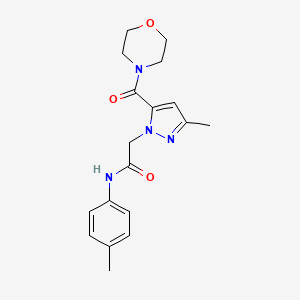
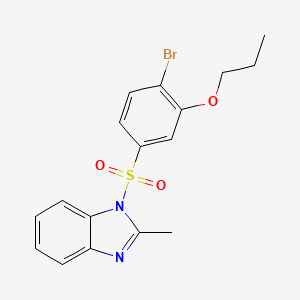

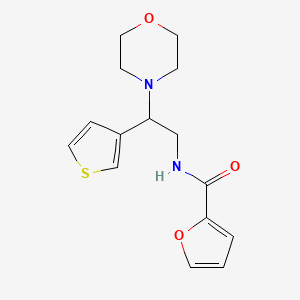
![5-[[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-methylsulfamoyl]-2-methoxybenzamide](/img/structure/B2946916.png)
